tert-Butyl (5-fluoroazepan-4-yl)carbamate
CAS No.:
Cat. No.: VC13695058
Molecular Formula: C11H21FN2O2
Molecular Weight: 232.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21FN2O2 |
|---|---|
| Molecular Weight | 232.29 g/mol |
| IUPAC Name | tert-butyl N-(5-fluoroazepan-4-yl)carbamate |
| Standard InChI | InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-9-5-7-13-6-4-8(9)12/h8-9,13H,4-7H2,1-3H3,(H,14,15) |
| Standard InChI Key | KMTQQQXYBFJDEP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCNCCC1F |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCNCCC1F |
Introduction
Chemical Structure and Nomenclature
The molecular architecture of tert-butyl (5-fluoroazepan-4-yl)carbamate comprises three key components:
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A tert-butyl group (), serving as a protective moiety for the carbamate nitrogen.
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A carbamate functional group (), which bridges the tert-butyl group and the azepane ring.
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A 5-fluoroazepane ring, a seven-membered saturated heterocycle containing one nitrogen atom and a fluorine substituent at the fifth position .
The systematic IUPAC name reflects this structure: tert-butyl N-(5-fluoroazepan-4-yl)carbamate. The CAS registry number (1934843-29-4) uniquely identifies this compound, though detailed spectroscopic data (e.g., NMR, NMR) remain scarce in open literature.
Synthesis and Reaction Pathways
The synthesis of tert-butyl carbamates typically follows well-established protocols involving the reaction of amines with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. For example, tert-butyl 4-bromobenzylcarbamate is synthesized by treating 4-bromobenzylamine hydrochloride with Boc anhydride and triethylamine in chloroform . By analogy, the synthesis of tert-butyl (5-fluoroazepan-4-yl)carbamate likely proceeds via:
Key considerations include:
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Solvent selection: Polar aprotic solvents like dichloromethane (DCM) or chloroform are commonly used to facilitate amine protection .
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Base choice: Triethylamine or cesium carbonate neutralizes the hydrochloric acid byproduct when starting from amine salts .
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Reaction time: Typical reactions require 2–24 hours at ambient temperature, depending on the amine’s reactivity .
This method aligns with broader carbamate synthesis strategies, where Boc protection is favored for its stability under diverse reaction conditions .
The fluorine atom’s electronegativity and small atomic radius improve membrane permeability compared to non-fluorinated analogs, a critical factor in central nervous system (CNS) drug development .
Biological Activity and Medicinal Chemistry Applications
Carbamates are renowned for their dual roles as prodrugs and enzyme inhibitors. While direct studies on tert-butyl (5-fluoroazepan-4-yl)carbamate are lacking, related compounds exhibit:
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Neurotransmitter modulation: Fluorinated azepanes may interact with GABA or serotonin receptors, potentially conferring anxiolytic or antidepressant effects .
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Protease inhibition: Carbamates often act as covalent inhibitors by reacting with catalytic serine or cysteine residues .
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Metabolic stability: The tert-butyl group and fluorine substituent resist oxidative degradation, prolonging half-life in vivo .
For instance, tert-butyl carbamates of piperidine derivatives are intermediates in synthesizing kinase inhibitors and antipsychotics . Similarly, the 5-fluoroazepane moiety could serve as a conformational constraint in peptide mimetics.
Comparative Analysis with Structural Analogs
The following table highlights key differences between tert-butyl (5-fluoroazepan-4-yl)carbamate and related compounds:
The azepane ring’s flexibility may offer advantages over rigid aromatic systems in targeting proteins with deep binding pockets.
Future Directions and Research Opportunities
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Synthetic optimization: Developing one-pot methodologies to reduce purification steps.
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Biological screening: Testing against neurotransmitter receptors and kinases to identify lead compounds.
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Formulation studies: Enhancing aqueous solubility through salt formation or prodrug strategies.
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Safety profiling: Acute and chronic toxicity studies in preclinical models.
Collaborations between academic and industrial laboratories could accelerate the translation of this compound into therapeutic candidates.
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